N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine
Overview
Description
N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Biological Activity
N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N2O, with a molecular weight of 260.35 g/mol. The compound features a dimethylamino group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
1. Nitric Oxide (NO) Modulation:
- Hydroxylamines are known to influence nitric oxide synthase (NOS) activity. This modulation can lead to increased NO production, which plays a crucial role in vasodilation and neurotransmission.
2. Antioxidant Activity:
- Compounds containing hydroxylamine groups have been shown to exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
3. Antimicrobial Properties:
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antioxidant Effects
In vitro studies conducted on various cell lines demonstrated that this compound significantly reduced oxidative stress markers. The compound effectively lowered reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent.
Case Study 2: Antimicrobial Activity
Research published in European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity.
Case Study 3: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects on human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
N-[[4-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)9-3-4-11-5-7-12(8-6-11)10-13-15/h5-8,10,15H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAYJJSGXZVSAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694384 | |
Record name | N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209919-81-3 | |
Record name | N-({4-[3-(Dimethylamino)prop-1-yn-1-yl]phenyl}methylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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